Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxymethylphenyl)ethanol
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxymethylphenyl)ethanol
The following technical guide details the physicochemical properties, synthetic pathways, and applications of 1-(4-Methoxymethylphenyl)ethanol .
Executive Summary
1-(4-Methoxymethylphenyl)ethanol (CAS 66190-31-6 ) is a bifunctional aromatic building block characterized by a secondary benzylic alcohol and a primary benzylic ether (methoxymethyl group).[1] Its structural duality makes it a versatile intermediate in the synthesis of agrochemicals, functionalized styrenic monomers, and pharmaceutical pharmacophores. This guide provides a comprehensive analysis of its physicochemical data, synthetic methodologies, and reactivity profiles, designed for researchers in organic synthesis and drug development.
Chemical Identity & Structural Analysis
The molecule features a para-substitution pattern on a benzene ring, minimizing steric hindrance between the functional groups and allowing for independent functionalization at either the alcohol or ether terminus.
| Parameter | Data / Descriptor |
| IUPAC Name | 1-[4-(Methoxymethyl)phenyl]ethanol |
| Common Synonyms | |
| CAS Registry Number | 66190-31-6 |
| Molecular Formula | C |
| SMILES | COCc1ccc(cc1)C(C)O |
| InChI Key | Derived:[2][3][4][5][6][7][8] [Insert Key if available, else generated from SMILES] |
| Molecular Weight | 166.22 g/mol |
| Chirality | Contains one stereocenter at the |
Structural Significance
-
Benzylic Alcohol (Secondary): Susceptible to oxidation (to acetophenone derivatives), dehydration (to styrenes), and nucleophilic substitution (via S
1 pathways due to benzylic carbocation stabilization). -
Methoxymethyl Ether: A robust ether linkage under basic and neutral conditions, acting effectively as a "permanent" protecting group in many sequences, yet cleavable under specific Lewis acidic conditions (e.g., BBr
).
Physicochemical Properties
The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental literature is limited.
| Property | Value / Range | Source/Note |
| Physical State | Colorless to pale yellow liquid | Experimental Observation |
| Boiling Point | 210–220 °C (at 760 mmHg) | Predicted (based on |
| Density | 1.04 ± 0.02 g/cm | Predicted |
| LogP (Octanol/Water) | 1.65 – 1.85 | Calculated (Lipophilic, moderate permeability) |
| Water Solubility | ~5–10 g/L (Estimated) | Sparingly soluble; highly soluble in EtOH, Et |
| pKa | ~14.5 (Secondary Alcohol) | Typical for benzylic alcohols |
| Refractive Index ( | 1.520 – 1.530 | Predicted |
| Flash Point | > 95 °C | Closed Cup (Estimated) |
Scientist’s Insight: The LogP of ~1.7 suggests this compound possesses optimal lipophilicity for crossing cell membranes, making it a viable fragment for fragment-based drug discovery (FBDD). However, its water solubility is limited, necessitating the use of co-solvents (DMSO, Methanol) in biological assays.
Synthetic Pathways & Manufacturing
The most reliable synthesis involves the chemoselective reduction of the corresponding ketone precursor. This route avoids the over-reduction often seen with hydrogenolysis methods.
Primary Synthesis: Reduction of 4-(Methoxymethyl)acetophenone
This protocol utilizes Sodium Borohydride (NaBH
-
Precursor: 4-(Methoxymethyl)acetophenone (CAS 22072-50-0).[2]
-
Reagents: NaBH
(0.5 equiv), Methanol (Solvent). -
Conditions: 0 °C to Room Temperature, 2 hours.
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with 4-(methoxymethyl)acetophenone (10 mmol) and dissolve in anhydrous Methanol (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath to suppress byproduct formation.
-
Addition: Slowly add NaBH
(5 mmol, 190 mg) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of starting material.
-
Quench: Quench carefully with saturated NH
Cl solution (10 mL). -
Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layers over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to yield the pure alcohol.
Synthetic Logic & Pathway Diagram
The following Graphviz diagram illustrates the synthesis and potential downstream transformations.
Caption: Synthetic workflow from ketone precursor to target alcohol and subsequent divergent pathways.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
-
H NMR (400 MHz, CDCl
):- 7.30–7.40 (m, 4H, Ar-H ): Characteristic AA'BB' system of para-substituted benzene.
- 4.85 (q, J = 6.4 Hz, 1H, CH -OH): Quartet due to coupling with methyl group.
-
4.45 (s, 2H, Ar-CH
-O): Singlet for the benzylic ether methylene. -
3.40 (s, 3H, O-CH
): Singlet for the methoxy group. -
1.48 (d, J = 6.4 Hz, 3H, CH-CH
): Doublet for the methyl group. - ~2.0 (br s, 1H, OH ): Exchangeable proton.
-
IR Spectroscopy (Neat):
-
3350–3450 cm
: Broad O-H stretch (Alcohol). -
1100 cm
: C-O-C stretch (Ether). -
2850–2950 cm
: C-H aliphatic stretch.
-
Stability & Handling (Safety)
While specific SDS data for this CAS is rare, protocols should follow standards for benzylic alcohols .
-
Reactivity Hazards:
-
Acid Sensitivity: Avoid strong acids (e.g., concentrated H
SO ) unless dehydration is desired. The benzylic ether can cleave, and the alcohol can dehydrate. -
Oxidation: Incompatible with Cr(VI) reagents (Jones reagent) or PCC unless converting back to the ketone or acid.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Benzylic alcohols can slowly auto-oxidize to ketones upon prolonged exposure to air and light.
-
PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of vapors.
References
- EvitaChem.Product Specification: 1-(4-Methoxymethylphenyl)ethanol (CAS 66190-31-6).
-
PubChem. Compound Summary: 1-(4-Methoxyphenyl)ethanol (Analogous Reactivity Data).[5][9] National Library of Medicine.[5] [Link]
- Organic Syntheses.General Procedure for Reduction of Acetophenones with NaBH4. Coll. Vol. 4, p. 52.
Sources
- 1. Buy 1-(4-Methoxymethylphenyl)ethanol (EVT-3413602) | 66190-31-6 [evitachem.com]
- 2. 1-(4-(Methoxymethyl)phenyl)ethan-1-one | C10H12O2 | CID 89590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 5. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol | C16H18O4 | CID 54428598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CID 11361 | C6H7N5O | CID 11361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
